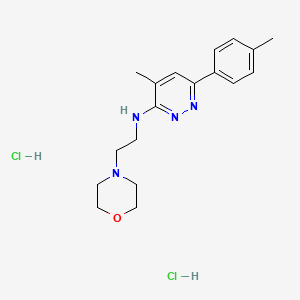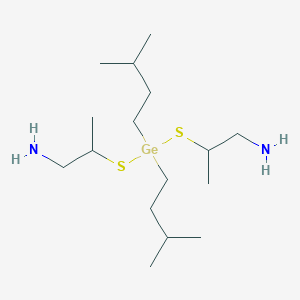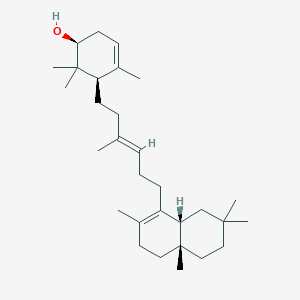
Camelliol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Camelliol A can be synthesized through the cyclization of oxidosqualene. The process involves the use of specific enzymes, such as oxidosqualene cyclase, which facilitates the formation of the monocyclic structure . The reaction conditions typically include a controlled environment with precise temperature and pH levels to ensure the correct folding and cyclization of the precursor molecules.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would involve biotechnological methods utilizing genetically engineered microorganisms or plants to produce the necessary enzymes for cyclization. This approach would allow for the efficient and sustainable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Camelliol A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, resulting in the formation of reduced triterpenoid derivatives.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products:
Applications De Recherche Scientifique
Chemistry: Camelliol A is used as a model compound to study the cyclization mechanisms of triterpenoids. Its unique structure provides insights into the enzymatic processes involved in triterpenoid biosynthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in preliminary studies .
Medicine: this compound’s potential therapeutic applications are being explored, particularly in the treatment of inflammatory diseases and infections. Its unique structure and biological activity make it a candidate for drug development .
Industry: In the industrial sector, this compound and its derivatives are investigated for their potential use in cosmetics and personal care products due to their bioactive properties .
Mécanisme D'action
The mechanism of action of camelliol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in the biosynthesis of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Camelliol B: Another incompletely cyclized triterpene alcohol with a bicyclic ring system.
Camelliol C: A tricyclic triterpene alcohol also isolated from sasanqua oil.
Achilleol A: A known monocyclic triterpene alcohol with similar structural features.
Uniqueness: Camelliol A is unique due to its monocyclic ring system, which sets it apart from other triterpenoids that typically have more complex ring structures. This unique feature makes this compound an important compound for studying the early stages of triterpenoid cyclization and for exploring its potential biological activities .
Propriétés
Numéro CAS |
220359-69-3 |
|---|---|
Formule moléculaire |
C30H50O |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(1S,5R)-5-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-4,6,6-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,13,25-27,31H,9,11-12,14-20H2,1-8H3/b21-10+/t25-,26+,27+,30+/m1/s1 |
Clé InChI |
HRQSDUTTZIHWJQ-FEHKDBFISA-N |
SMILES isomérique |
CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=CC[C@@H](C3(C)C)O)C |
SMILES canonique |
CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=CCC(C3(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



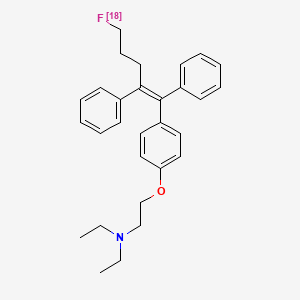


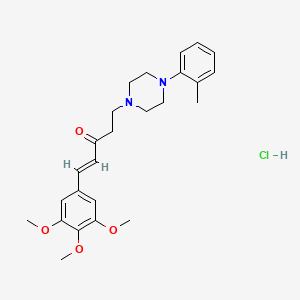
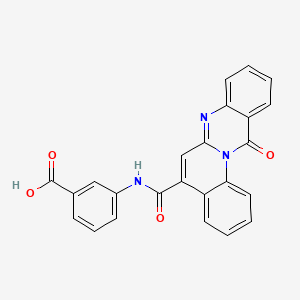



![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
